1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine
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Overview
Description
1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is a chemical compound with the molecular formula C16H30N2O3 and a molecular weight of 298.42 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine can be synthesized through a multi-step process involving the protection of piperidine, followed by functional group transformations. One common method involves the reaction of 4-piperidone with tert-butyl chloroformate to form the Boc-protected intermediate. This intermediate is then reacted with 3-hydroxypiperidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction removes the Boc group to form the free amine .
Scientific Research Applications
1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of pharmaceutical drugs.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-piperidone: Another Boc-protected piperidine derivative used in organic synthesis.
1-Boc-3-hydroxypiperidine: A similar compound with a hydroxyl group at a different position on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 4-[(3-hydroxypiperidin-1-yl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-9-6-13(7-10-18)11-17-8-4-5-14(19)12-17/h13-14,19H,4-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSIANBLKSWEGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCCC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138996 |
Source
|
Record name | 1,1-Dimethylethyl 4-[(3-hydroxy-1-piperidinyl)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184969-12-8 |
Source
|
Record name | 1,1-Dimethylethyl 4-[(3-hydroxy-1-piperidinyl)methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184969-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(3-hydroxy-1-piperidinyl)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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